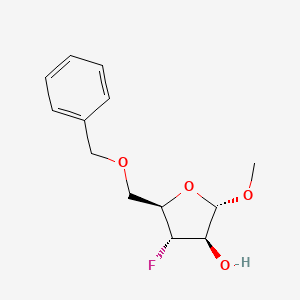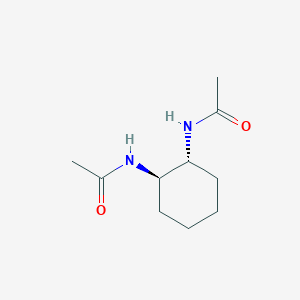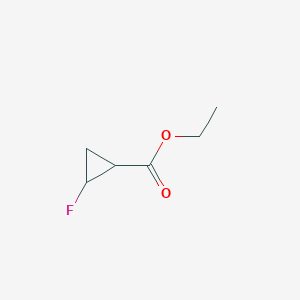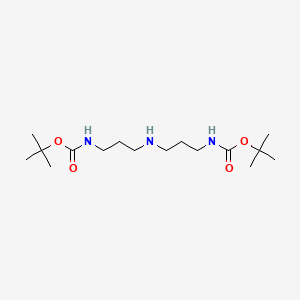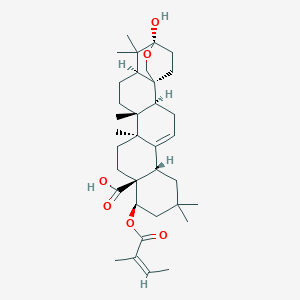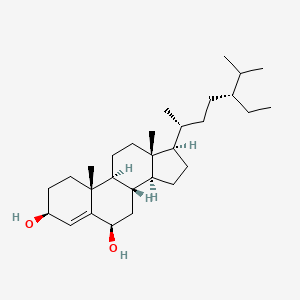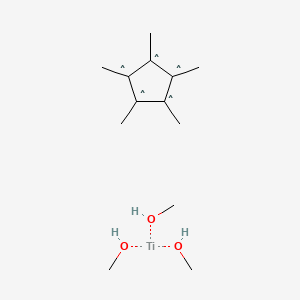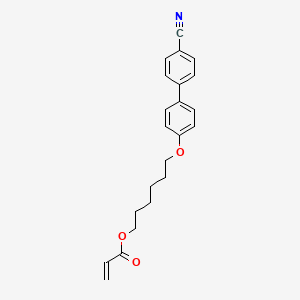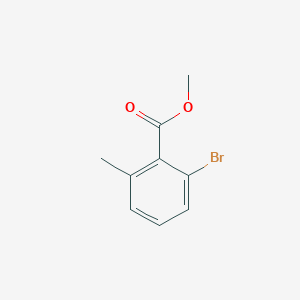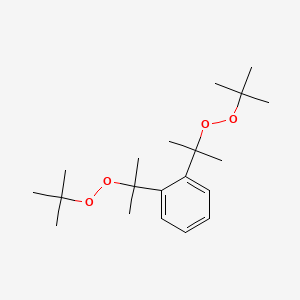
Corylifol B
Overview
Description
Corylifol B is a type of compound known as chalcones . It is a yellow powder and is found in the seeds of Psoralea corylifolia L . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol .
Physical And Chemical Properties Analysis
Corylifol B is a yellow powder . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Traditional Medicine
Corylifol B is found in Psoralea corylifolia L. (PCL) , also known as “Bu-gu-zhi” in Chinese . This plant has been widely used in traditional Chinese medicine for the treatment of various conditions such as kidney-yang deficiency, enuresis and urinary frequency, chills and pain of the waist and knees, dawn diarrhea, and vitiligo .
Anti-Inflammatory and Antibacterial Properties
PCL and its active ingredients, including Corylifol B, have a variety of pharmacological activities, such as anti-inflammatory, antibacterial , antiviral, antioxidant, antitumor, antiosteoporosis, cardioprotective, neuroprotective, and immunomodulatory . Specifically, Corylifol B has shown potent antibacterial effects .
Antioxidant Properties
Corylifol B, along with other compounds found in PCL, exhibits antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-MRSA Properties
Corylifol B has shown noticeable antibacterial effects on methicillin-resistant Staphylococcus aureus (MRSA) strains . MRSA is a type of bacteria that is resistant to several antibiotics. Infections with MRSA can cause serious health problems, and Corylifol B’s effectiveness against MRSA suggests potential applications in the development of new antibiotics .
Muscle Regeneration
Research suggests that Corylifol B may play a role in muscle regeneration. It is believed to help activate satellite cells, which are crucial for muscle regeneration .
Diabetes Management
Corylifol B may also have applications in the management of diabetes. Aqueous seed extract of PCL, which contains Corylifol B, significantly improved hyperglycemia and glucose tolerance, and increased serum insulin levels in diabetic mice .
Future Directions
Psoralea corylifolia, the plant from which Corylifol B is derived, has been the subject of numerous studies due to its various biological activities . Future research directions could include a more detailed study of the quality control standards and potential mechanisms of Psoralea corylifolia, as well as more toxicological studies to contribute to the progress of clinical trials .
Mechanism of Action
Target of Action
Corylifol B, a chalcone isolated from Psoralea corylifolia, has been found to exhibit potent antibacterial effects . . These proteins play crucial roles in inflammation and apoptosis, suggesting that Corylifol B may have similar targets.
Mode of Action
It’s known that corylifol b exhibits potent antibacterial effects This suggests that Corylifol B may interact with its targets to inhibit bacterial growth or survival
Biochemical Pathways
For instance, the NLRP3/Caspase3/RIP1 signaling pathway, which plays a critical role in inflammation and cell death, is a potential target of related compounds . Corylifol B may affect similar pathways, leading to downstream effects such as reduced inflammation or bacterial survival.
Pharmacokinetics
Related compounds from psoralea corylifolia, such as psoralen and isopsoralen, have been found to have high oral bioavailability and elimination half-lives of around 4 to 5 hours
Result of Action
The result of Corylifol B’s action is primarily its potent antibacterial effects . This suggests that Corylifol B may lead to the death or inhibition of bacterial cells, potentially making it useful in the treatment of bacterial infections.
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-6-14-17(22)10-7-15(20(14)25)16(21)8-4-13-5-9-18(23)19(24)11-13/h3-5,7-11,22-25H,6H2,1-2H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWCIVFBIHFTG-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corylifol B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



